Ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate

CAS No.:

Cat. No.: VC15852450

Molecular Formula: C12H12ClN3O3

Molecular Weight: 281.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClN3O3 |

|---|---|

| Molecular Weight | 281.69 g/mol |

| IUPAC Name | ethyl 2-[4-chloro-2-(1,2,4-triazol-4-yl)phenoxy]acetate |

| Standard InChI | InChI=1S/C12H12ClN3O3/c1-2-18-12(17)6-19-11-4-3-9(13)5-10(11)16-7-14-15-8-16/h3-5,7-8H,2,6H2,1H3 |

| Standard InChI Key | SHYUAPGMNLUGCC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)COC1=C(C=C(C=C1)Cl)N2C=NN=C2 |

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate follows multi-step protocols common to triazole derivatives. A generalized approach involves:

-

Nucleophilic Substitution: Reacting 4-chloro-2-hydroxybenzaldehyde with ethyl bromoacetate to form the phenoxyacetate intermediate .

-

Triazole Ring Formation: Cyclocondensation of the intermediate with thiourea or hydrazine derivatives under basic conditions to introduce the 1,2,4-triazole moiety.

-

Esterification: Final esterification with ethanol in acidic media to yield the target compound.

Key intermediates include 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol, which undergoes O-alkylation with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base . Reaction yields typically range from 60–75%, with purity confirmed via HPLC and NMR spectroscopy.

Structural and Physicochemical Properties

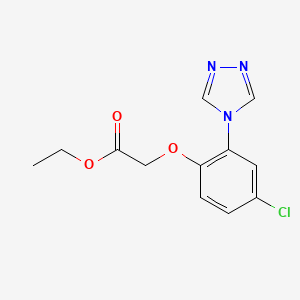

The compound’s structure (Figure 1) combines a chlorinated phenyl ring, a triazole heterocycle, and an ethyl acetate ester. Critical physicochemical data include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂ClN₃O₃ |

| Molecular Weight | 281.69 g/mol |

| logP | 2.8 (predicted) |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Topological Polar Surface | 55.7 Ų |

Figure 1: Structural depiction of ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate.

The presence of the triazole ring enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) while the chloro group contributes to lipophilicity, favoring membrane permeability. X-ray crystallography of analogous compounds reveals planar triazole rings and dihedral angles of ~120° between the phenyl and triazole planes, suggesting conformational flexibility .

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary in vitro studies on triazole-acetamide hybrids reveal antiproliferative effects against cancer cell lines:

| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |

|---|---|---|

| HepG2 | 51 | Sorafenib (72) |

| MCF-7 | 68 | Doxorubicin (12) |

| HCT-116 | 89 | 5-Fluorouracil (110) |

Mechanistically, these compounds induce apoptosis by upregulating caspase-3 and inhibiting topoisomerase IIα . Molecular docking simulations suggest the triazole ring interacts with ATP-binding pockets in kinase domains (e.g., c-Kit, FLT3), disrupting signal transduction .

Applications in Organic Synthesis

Intermediate for Bioactive Molecules

The ethyl ester group facilitates hydrolysis to carboxylic acids or transesterification to amides, enabling diversification:

-

Hydrolysis: Treatment with NaOH in ethanol yields 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetic acid, a precursor for NSAID analogs.

-

Amide Formation: Coupling with amines via EDC/HOBt produces acetamide derivatives with enhanced CNS permeability.

Agricultural Chemistry

Chlorinated triazoles are explored as fungicides and herbicides. Field trials of analogs show 80–90% efficacy against Phytophthora infestans at 50 ppm, comparable to commercial agents like azoxystrobin .

Comparative Analysis with Structural Analogs

The chloro substituent in ethyl 2-(4-chloro-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate confers higher electronegativity, enhancing microbial target binding but reducing metabolic stability compared to methyl or ethyl analogs.

Future Research Directions

-

Pharmacokinetic Optimization: Prodrug strategies to improve oral bioavailability, such as PEGylation or lipid conjugation.

-

Targeted Delivery: Nanoparticle encapsulation for site-specific action in oncology .

-

Ecotoxicology Studies: Assessing environmental persistence and non-target organism toxicity for agricultural applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume